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Compound of Interest

Compound Name: 4-Bromo-3-(trifluoromethyl)aniline

Cat. No.: B1346880 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Bromo-3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and

agrochemical synthesis. This document is intended for researchers, scientists, and

professionals in drug development and related fields, offering a centralized resource for its

structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Executive Summary
4-Bromo-3-(trifluoromethyl)aniline is a substituted aniline with the molecular formula

C₇H₅BrF₃N. Accurate and detailed spectroscopic data are crucial for its identification, purity

assessment, and quality control in synthetic applications. This guide presents a summary of its

¹H NMR, ¹³C NMR, IR, and MS data in clearly structured tables, accompanied by detailed

experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of

such compounds is also provided in a visual format.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Bromo-3-
(trifluoromethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

the searched literature

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

Data not available in the searched literature

Note: Despite extensive searches, specific experimental ¹H and ¹³C NMR data for 4-Bromo-3-
(trifluoromethyl)aniline were not found in the available literature. The tables are provided as a

template for expected data.

Infrared (IR) Spectroscopy
The infrared spectrum of 4-Bromo-3-(trifluoromethyl)aniline reveals characteristic absorption

bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode

3485-3362 N-H stretch

1627 N-H bend

1615, 1566, 1509, 1467 C=C aromatic stretch

1361, 1185, 1121, 1044 C-H bend

1276, 550 C-F stretch (from CF₃)

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and isotopic distribution characteristic of

a bromine-containing compound.
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m/z Ion

237.94478 [M-H]⁻ (with ⁷⁹Br)

239.94250 [M-H]⁻ (with ⁸¹Br)

239, 241 Molecular Ion [M]⁺

160 Fragment

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-3-
(trifluoromethyl)aniline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final

volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz

or higher).

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Employ proton decoupling to simplify the spectrum.

Use a wider spectral width (typically 0-200 ppm).
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A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of 4-Bromo-3-(trifluoromethyl)aniline with dry

potassium bromide (KBr) in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC) or liquid

chromatography (LC).

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).
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Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions,

allowing for the determination of the molecular weight and fragmentation pattern. The

characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should

be observed for the molecular ion and any bromine-containing fragments.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Bromo-3-(trifluoromethyl)aniline.
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Caption: Workflow of Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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